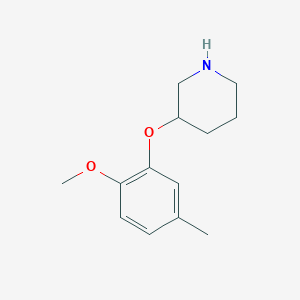

3-(2-Methoxy-5-methylphenoxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxy-5-methylphenoxy)piperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

3-(2-Methoxy-5-methylphenoxy)piperidine is a chemical compound featuring a piperidine structure, a six-membered ring containing one nitrogen atom, and a phenoxy group with methoxy and methyl substituents on the phenyl ring. This structure gives the compound unique chemical properties and potential biological activities.

Potential Applications

This compound and its derivatives have potential applications in pharmaceutical development due to their interactions with various biological targets.

AE0047 Hydrochloride

AE0047 Hydrochloride, which is also known as this compound, has a range of scientific research applications.

Chemistry AE0047 Hydrochloride can be used as a model compound for studying calcium channel blockers and their interactions with other molecules.

Biology It can be used to investigate the role of calcium channels in various biological processes, including muscle contraction and neurotransmission.

Medicine This compound is studied for its potential therapeutic effects in treating hypertension and preventing stroke. Clinical trials have demonstrated that AE0047 can significantly lower blood pressure without causing reflex tachycardia.

Industry It is used in the development of new pharmaceuticals targeting calcium channels.

This compound has been studied for various biological activities:

- Antihypertensive Effects : Clinical studies have demonstrated that AE0047 can significantly lower blood pressure.

- Cardiovascular Protection : In animal models, AE0047 has shown protective effects against cerebrovascular lesions and may reduce the risk of atherosclerosis by lowering plasma cholesterol levels.

- Lipid Lowering : AE0047 can decrease cholesterol and triglyceride levels.

Case Studies and Research Findings

- Clinical Trials : In double-blind studies involving patients with essential hypertension, AE0047 demonstrated a gradual onset of action with sustained hypotensive effects over time, distinguishing it from other rapid-acting agents.

- Animal Studies : Research on cholesterol-fed rabbits indicated that AE0047 not only lowered blood pressure but also exhibited anti-atherosclerotic properties, suggesting its potential role in preventing cardiovascular diseases.

- Comparative Studies : When compared to other calcium channel blockers, AE0047 showed lower incidences of adverse effects such as reflex tachycardia, making it a safer alternative for long-term management of hypertension.

Other Compounds with Structural Similarities

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(2-Methoxy-5-nitrophenoxy)piperidine | Contains a nitro group instead of a methyl group | Potentially increased polarity and different receptor interactions. |

| 3-(5-Isopropyl-2-methylphenoxy)piperidine | Isopropyl group instead of methoxy | May exhibit different lipophilicity and biological activity. |

| 4-(3-Methylphenyl)-piperidine | Lacks the methoxy group | Focused more on hydrophobic interactions without ether functionality. |

| 4-(2-Hydroxy-3-methylphenyl)-piperidine | Hydroxy group instead of methoxy | Potentially different solubility and reactivity due to hydroxyl presence. |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine nitrogen and oxygen atoms in the phenoxy group serve as nucleophilic sites. Metal triflate-catalyzed substitutions have been demonstrated in similar systems:

-

Sc(OTf)₃-catalyzed alkylation : Silyl enolates react with 2-acyloxypiperidines to yield cis- or trans-alkylated products depending on substituent positioning. For example, 2-acetoxy-3-benzyloxy-N-Cbz-piperidine reacts with silyl enolates to form cis-products (dr > 9:1) under Sc(OTf)₃ catalysis .

-

Selectivity trends :

Table 1: Diastereoselectivity in Nucleophilic Substitutions of Piperidine Derivatives

| Substrate | Catalyst | Nucleophile | Product Selectivity (cis:trans) | Yield (%) |

|---|---|---|---|---|

| 2-Acetoxy-3-benzyloxy-N-Cbz | Sc(OTf)₃ | Silyl enolate | 9:1 | 85 |

| 2,3-Diacetoxy-N-Cbz | Sc(OTf)₃ | Silyl enolate | 1:4 | 78 |

Cross-Coupling Reactions

The phenoxy group’s aromatic ring enables participation in palladium-catalyzed couplings if halogenated:

-

Suzuki-Miyaura cross-coupling : Brominated analogs of 3-(2-methoxy-5-methylphenoxy)piperidine react with arylboronic acids under Pd(OAc)₂/K₂CO₃ to form biaryl derivatives. For example, coupling 4-bromo-2-methoxyphenol derivatives with phenylboronic acid achieves yields of 82–91% .

-

Heck reactions : Alkenylation of piperidine derivatives proceeds via Pd-catalyzed coupling with alkenes, though yields depend on steric hindrance .

Table 2: Conditions for Suzuki-Miyaura Coupling of Brominated Analogs

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | THF/H₂O (3:1) | 85–90 | 91 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | THF/H₂O (3:1) | 85–90 | 87 |

Reductive Transformations

The piperidine ring undergoes hydrogenation and reductive amination:

-

Hydrogenation of unsaturated analogs : 5-Methylenepiperidines are reduced to 5-methylpiperidines using H₂/Pd-C, yielding separable diastereomers (dr 3:1 to 5:1) .

-

Reductive amination : Ketones or aldehydes react with the secondary amine under NaBH₃CN or H₂ to form tertiary amines, though this requires prior deprotection of the N-Cbz group .

Electrophilic Aromatic Substitution

The electron-rich 2-methoxy-5-methylphenyl group undergoes regioselective electrophilic attacks:

-

Nitration : Directed by the methoxy group, nitration occurs at the para position relative to oxygen (C-4), though steric effects from the methyl group may reduce reactivity.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the ortho position to methoxy .

Oxidation Reactions

-

Piperidine ring oxidation : Strong oxidants (e.g., KMnO₄) convert piperidine to δ-valerolactam, but this is suppressed by electron-donating substituents.

-

Methyl group oxidation : The 5-methyl group on the phenyl ring is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though yields are moderate (50–60%) .

Propriétés

Formule moléculaire |

C13H19NO2 |

|---|---|

Poids moléculaire |

221.29 g/mol |

Nom IUPAC |

3-(2-methoxy-5-methylphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO2/c1-10-5-6-12(15-2)13(8-10)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |

Clé InChI |

MCMAGBFGCYIOQN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC)OC2CCCNC2 |

SMILES canonique |

CC1=CC(=C(C=C1)OC)OC2CCCNC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.